Bienvenue dans la boutique en ligne BenchChem!

VCP171

GPCR allosteric modulation radioligand binding assay NECA cooperativity

VCP171 is a selective adenosine A1 receptor PAM with unique probe-dependent cooperativity (logαI=0.74 with NECA) and dual allosteric partial agonism, distinct from PD81723. Validated in neuropathic pain models with enhanced potency in nerve-injured tissue (Lamina II EC50=0.251μM). Essential for mapping novel allosteric binding sites (W146ECL2, W156ECL2) and comparative pharmacology panels. Substitution invalid without quantitative validation.

Molecular Formula C18H12F3NOS
Molecular Weight 347.4 g/mol
CAS No. 1018830-99-3
Cat. No. B1682199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCP171
CAS1018830-99-3
SynonymsVCP171;  VCP-171;  VCP 171; 
Molecular FormulaC18H12F3NOS
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N
InChIInChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2
InChIKeyHNHLVOBHWXLIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VCP171 (CAS 1018830-99-3): Adenosine A1 Receptor Positive Allosteric Modulator for Neuropathic Pain Research


VCP171 is a selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) [1], exhibiting both allosteric partial agonism and orthosteric competition . It is a 2-aminothiophene derivative with the chemical name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenylmethanone , characterized by a molecular weight of 347.35 g/mol, a purity of ≥98% (HPLC), and solubility in DMSO and ethanol (up to 100 mM) . As a research tool, VCP171 is utilized in neuropathic pain models to investigate A1R-mediated modulation of synaptic transmission [2].

Beyond PAM Classification: Why VCP171 Cannot Be Substituted by Other A1R Modulators


Substitution with a generic 'A1R PAM' is not scientifically valid because VCP171 exhibits distinct molecular pharmacology, including a unique allosteric binding mode [1] and probe-dependent cooperativity [2] that differs from other prototypical PAMs like PD81723 [3]. Its functional selectivity in neuropathic pain models [4] and its dual behavior as an allosteric partial agonist are not class-wide properties. Consequently, direct replacement without quantitative validation risks divergent experimental outcomes.

Quantitative Comparative Evidence: VCP171 Versus Key A1R Modulators


Binding Cooperativity (pKB) with NECA: VCP171 vs. PD81723

In a direct head-to-head comparison using a NanoBRET proximity assay, VCP171 exhibited a significantly higher binding affinity (pKi) and a distinct allosteric cooperativity profile compared to the prototypical A1R PAM PD81723. The pKB value for VCP171 was 4.69±0.07 (n=6), which was greater than the pKB of 4.34±0.05 (n=6) for PD81723 [1]. This indicates a quantifiably different interaction with the A1R, reinforcing that VCP171 is not functionally interchangeable with other PAMs.

GPCR allosteric modulation radioligand binding assay NECA cooperativity

Functional Selectivity: VCP171 Exhibits Greater Inhibition in Neuropathic Pain Models vs. Sham Controls

In a rat partial nerve-injury model of neuropathic pain, VCP171 produced a greater inhibition of AMPA receptor-mediated eEPSC amplitude in nerve-injured animals compared to sham controls [1]. The EC50 for inhibiting eEPSCs in lamina I neurons was 1.995 μM in nerve-injured animals versus 2.512 μM in controls, and in lamina II neurons, it was 0.251 μM in nerve-injured animals versus 0.631 μM in controls . This demonstrates a state-dependent, selective efficacy in pathological conditions.

neuropathic pain spinal cord slice electrophysiology eEPSC inhibition

Divergent Allosteric Binding Residues: VCP171 vs. PD81723

Alanine-scanning mutagenesis of the A1R second extracellular loop (ECL2) revealed that VCP171 and PD81723 rely on distinct residues for their positive cooperativity with the orthosteric agonist NECA [1]. While PD81723's cooperativity was sensitive to mutation of E170ECL2 and K173ECL2, VCP171's cooperativity was uniquely dependent on W146ECL2 and W156ECL2 [2]. This molecular divergence confirms non-overlapping binding modes and supports the multisite model of allosterism for A1R PAMs [3].

GPCR allostery mutagenesis extracellular loop 2 (ECL2)

Probe-Dependent Cooperativity: VCP171 vs. PD81723

Using a NanoBRET proximity assay, VCP171 and PD81723 showed probe-dependent positive allosteric effects on the binding affinity of A1R agonists [1]. VCP171 exhibited a logαI cooperativity value of 0.74±0.10 with the agonist NECA, whereas PD81723 showed a value of 1.02±0.13 [2]. This quantifiable difference in cooperativity highlights that the allosteric effects of VCP171 are not uniform and depend on the specific orthosteric ligand co-present.

NanoBRET binding cooperativity probe dependence

Selective Inhibition of Primary Afferent Synaptic Transmission

In a rat partial nerve-injury model of neuropathic pain, VCP171 produced a greater inhibition of eEPSC amplitude in nerve-injury versus control animals in both lamina I and lamina II neurons [1]. The A1R PAM, VCP171, produced a greater inhibition of eEPSC amplitude of nerve-injury versus control animals in both lamina I and lamina II neurons [2]. This selective inhibition of primary afferent synaptic transmission highlights its potential as a research tool for neuropathic pain.

primary afferent synaptic transmission neuropathic pain

Optimized Research Applications for VCP171 Based on Differential Evidence


Investigating A1R Allosteric Modulation in Neuropathic Pain Models

Use VCP171 as a tool compound in electrophysiological studies (e.g., spinal cord slice recordings) to investigate state-dependent inhibition of excitatory synaptic transmission. Its enhanced potency in nerve-injured tissue (EC50 of 0.251 μM in lamina II) makes it particularly suitable for dissecting the role of A1R allostery in pathological pain states [1].

Validating Novel Allosteric Binding Pockets via Mutagenesis

Employ VCP171 in combination with site-directed mutagenesis (e.g., alanine-scanning of A1R ECL2) to map novel allosteric binding sites. Its distinct residue dependence (W146ECL2, W156ECL2) compared to other PAMs like PD81723 provides a unique probe for structural and functional studies of GPCR allostery [2].

Probe-Dependent Cooperativity Studies with Orthosteric Agonists

Utilize VCP171 in binding assays (e.g., NanoBRET) to explore probe-dependent allosteric modulation. Its distinct cooperativity profile (logαI = 0.74 with NECA) compared to PD81723 allows researchers to investigate how different PAMs fine-tune the pharmacological response to various endogenous and synthetic A1R agonists [3].

Comparative Pharmacology of A1R PAMs

Include VCP171 as a reference compound in panels of A1R PAMs (alongside PD81723, VCP746, etc.) for comparative pharmacology studies. Its unique combination of pKB (4.69), binding cooperativity, and functional selectivity provides a benchmark for evaluating novel allosteric modulators in drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VCP171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.